molecular formula C29H35NO5 B11938190 3-[1-[(2R,3R)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid

3-[1-[(2R,3R)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid

Cat. No.: B11938190
M. Wt: 477.6 g/mol
InChI Key: USAXUWZJQPBEDO-IRPSRAIASA-N
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Description

3-[1-[(2R,3R)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indene moiety, a pyrrole ring, and a propanoic acid group, which may contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(2R,3R)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid typically involves multi-step organic reactions. The key steps may include:

    Formation of the indene moiety: This can be achieved through cyclization reactions starting from suitable precursors.

    Introduction of the pyrrole ring: This step may involve the reaction of the indene derivative with a pyrrole precursor under specific conditions.

    Attachment of the propanoic acid group: This can be done through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[1-[(2R,3R)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-[(2R,3R)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid would depend on its specific interactions with molecular targets. This may involve:

    Binding to receptors: Interaction with specific receptors or enzymes.

    Pathway Modulation: Influence on biochemical pathways or cellular processes.

    Molecular Targets: Identification of specific proteins or nucleic acids that the compound interacts with.

Comparison with Similar Compounds

Similar Compounds

    Indene Derivatives: Compounds containing the indene moiety.

    Pyrrole Derivatives: Compounds with a pyrrole ring.

    Propanoic Acid Derivatives: Compounds featuring the propanoic acid group.

Uniqueness

3-[1-[(2R,3R)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid is unique due to its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C29H35NO5

Molecular Weight

477.6 g/mol

IUPAC Name

3-[1-[(2R,3R)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C29H35NO5/c1-19-26(34-2)15-24(16-27(19)35-3)29(33)25(14-21-12-22-6-4-5-7-23(22)13-21)18-30-11-10-20(17-30)8-9-28(31)32/h4-7,10-11,15-17,21,25,29,33H,8-9,12-14,18H2,1-3H3,(H,31,32)/t25-,29+/m1/s1

InChI Key

USAXUWZJQPBEDO-IRPSRAIASA-N

Isomeric SMILES

CC1=C(C=C(C=C1OC)[C@@H]([C@H](CC2CC3=CC=CC=C3C2)CN4C=CC(=C4)CCC(=O)O)O)OC

Canonical SMILES

CC1=C(C=C(C=C1OC)C(C(CC2CC3=CC=CC=C3C2)CN4C=CC(=C4)CCC(=O)O)O)OC

Origin of Product

United States

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